Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Catalog No.
S705779
CAS No.
40108-12-1
M.F
C10H9ClN2O2
M. Wt
224.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-3-cyano-6-methylisonicotinate

CAS Number

40108-12-1

Product Name

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

IUPAC Name

ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3

InChI Key

XUXBHWPRQGVLRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N

The exact mass of the compound Ethyl 2-chloro-3-cyano-6-methylisonicotinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS 40108-12-1) is a highly functionalized pyridine building block characterized by four distinct, orthogonally reactive sites: a C2-chlorine, a C3-nitrile, a C4-ethyl ester, and a C6-methyl group [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a direct precursor for fused heterocyclic systems, including pyrrolo[3,4-c]pyridines and isoxazolo[5,4-b]pyridines [2]. Its commercial value lies in the precise spatial arrangement of the vicinal cyano and ester groups, which enables single-step reductive cyclizations, while the C2-chloro atom provides a reliable handle for subsequent catalyst-free nucleophilic aromatic substitution (SNAr) [1].

Substituting this compound with simpler analogs, such as ethyl 2-chloro-6-methylisonicotinate or 2-chloro-3-cyanopyridine, fundamentally disrupts established synthetic pathways [1]. The absence of the C3-cyano group in generic isonicotinates eliminates the possibility of Raney-Nickel mediated intramolecular lactamization, forcing chemists into low-yield, multi-step C-H activation or lithiation routes to build fused bicyclic cores [2]. Furthermore, replacing the ethyl ester with a methyl ester often alters solubility profiles and increases the risk of premature transesterification or hydrolysis during aggressive chlorination workups. Consequently, procuring the exact ethyl 2-chloro-3-cyano-6-methylisonicotinate structure is mandatory for reproducible, scalable access to target pharmacophores without incurring the cost of heavy-metal catalysis or cryogenic processing [1].

Chemoselective Reducibility of the C4-Ester

A critical procurement advantage of ethyl 2-chloro-3-cyano-6-methylisonicotinate is its capacity for chemoselective reduction. When treated with NaBH4, the C4-ethyl ester is smoothly reduced to a hydroxymethyl group without disturbing the adjacent C3-cyano or C2-chloro functionalities, yielding the desired intermediate efficiently for subsequent cyclization (e.g., 68% yield over two steps) [1]. In contrast, attempting to functionalize the C4 position of a baseline 2-chloro-3-cyanopyridine requires complex directed ortho-metalation (DoM) sequences that typically suffer from poor regioselectivity. The built-in orthogonal reactivity of the target compound bypasses these limitations entirely.

Evidence DimensionProcess requirements for C4-hydroxymethyl functionalization
Target Compound DataDirect, high-yielding selective NaBH4 ester reduction at standard conditions
Comparator Or Baseline2-Chloro-3-cyanopyridine (requires cryogenic directed ortho-metalation)
Quantified DifferenceElimination of cryogenic (-78 °C) lithiation steps and hazardous reagents
ConditionsNaBH4 reduction vs. standard cryogenic DoM

Eliminates the need for hazardous, low-temperature lithiation steps, making the scale-up of C4-functionalized pyridines safer and more cost-effective.

Single-Step Reductive Cyclization to Bicyclic Lactams

The specific vicinal arrangement of the C3-cyano and C4-ethyl ester groups enables the target compound to undergo direct reductive cyclization. Under a hydrogen atmosphere with Raney Nickel at 60 °C, the cyano group is reduced to a primary amine, which spontaneously attacks the adjacent ethyl ester to form a pyrrolo[3,4-c]pyridin-3-one core [1]. Generic isonicotinates lacking the C3-cyano group, such as ethyl 2-chloro-6-methylisonicotinate, cannot undergo this transformation, resulting in a complete failure to form the fused lactam under identical conditions.

Evidence DimensionYield of fused pyrrolopyridinone (lactam) core
Target Compound DataDirect conversion to fused lactam via tandem reduction/cyclization
Comparator Or BaselineEthyl 2-chloro-6-methylisonicotinate (0% lactam formation)
Quantified DifferenceBinary capability (enables tandem cyclization vs. impossible)
ConditionsRaney-Ni, H2 atmosphere, EtOH, 60 °C

Procuring this exact compound allows manufacturers to collapse multi-step bicyclic scaffold syntheses into a single, highly efficient catalytic hydrogenation step.

Enhanced SNAr Reactivity at the C2-Chloro Position

The presence of the strongly electron-withdrawing C3-cyano group significantly activates the C2-chloro position toward nucleophilic aromatic substitution (SNAr) [1]. Compared to ethyl 2-chloro-6-methylisonicotinate, the target compound undergoes displacement with nucleophiles (such as acetohydroxamic acid or primary amines) under much milder conditions and without the need for palladium or copper catalysts. This electronic activation ensures that the C2-functionalization can proceed efficiently while the C4-ester remains intact.

Evidence DimensionConditions required for C2-chloro SNAr displacement
Target Compound DataProceeds under mild basic conditions (catalyst-free)
Comparator Or BaselineEthyl 2-chloro-6-methylisonicotinate (requires elevated temperatures or transition-metal catalysis)
Quantified DifferenceElimination of expensive Pd/Cu catalysts for C2-functionalization
ConditionsAmine/hydroxamic acid nucleophiles in standard organic solvents

Reduces catalyst costs and minimizes heavy-metal contamination risks in the production of pharmaceutical intermediates.

Where this compound is the right choice: Synthesis of Isoxazolo[5,4-b]pyridine Scaffolds for Kinase Inhibitors

This compound is the premier starting material for synthesizing isoxazolo[5,4-b]pyridine cores, as demonstrated in the development of SILA-123 for acute myeloid leukemia [1]. The orthogonal reactivity allows the ester to be reduced and cyclized with acetohydroxamic acid, while the C2-chloro group is retained for subsequent amination.

Where this compound is the right choice: Scalable Production of Pyrrolopyridinone-Based Sodium Channel Blockers

Utilized extensively in the patent literature for the generation of pyrrolopyridinone derivatives targeting neuropathic pain (NaV1.3 / NaV1.7 blockers) [2]. The tandem Raney-Nickel reduction of the cyano group and subsequent intramolecular lactamization with the ethyl ester provides rapid, scalable access to the required bicyclic pharmacophore.

Where this compound is the right choice: Catalyst-Free C2-Functionalized Pyridine Library Generation

Due to the strong electron-withdrawing effect of the C3-cyano group, this compound serves as an ideal precursor for generating libraries of C2-substituted pyridines [1]. It allows procurement teams to bypass the purchase of expensive palladium catalysts, enabling cost-effective, mild SNAr reactions with various amines and nucleophiles.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40108-12-1

Wikipedia

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Dates

Last modified: 08-15-2023

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